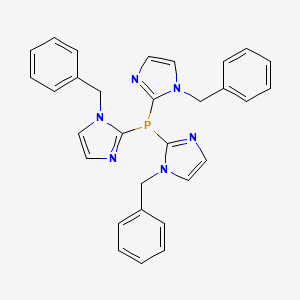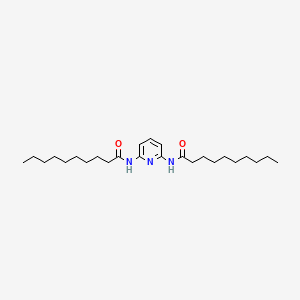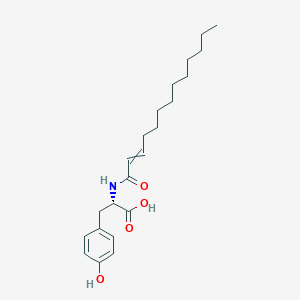
N-Tridec-2-enoyl-L-tyrosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Tridec-2-enoyl-L-tyrosine: is a compound with the molecular formula C22H33NO4 It is a derivative of L-tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Tridec-2-enoyl-L-tyrosine typically involves the acylation of L-tyrosine with tridec-2-enoyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include:
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Temperature: Room temperature to 40°C
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes:
Raw Material Preparation: L-tyrosine and tridec-2-enoyl chloride are prepared in large quantities.
Reaction: The acylation reaction is carried out in large reactors with efficient mixing and temperature control.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.
化学反応の分析
Types of Reactions
N-Tridec-2-enoyl-L-tyrosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the double bond in the tridec-2-enoyl group to a single bond.
Substitution: The hydroxyl group in the tyrosine moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of saturated derivatives.
Substitution: Formation of various substituted tyrosine derivatives.
科学的研究の応用
N-Tridec-2-enoyl-L-tyrosine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in protein modification and enzyme inhibition.
Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Used in the development of novel materials and as a precursor in the synthesis of bioactive compounds.
作用機序
The mechanism of action of N-Tridec-2-enoyl-L-tyrosine involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes such as tyrosinase and other oxidases.
Pathways: The compound can inhibit or modify the activity of these enzymes, leading to changes in metabolic pathways and cellular functions.
類似化合物との比較
Similar Compounds
N-Acetyl-L-tyrosine: A derivative of L-tyrosine with an acetyl group.
N-Benzoyl-L-tyrosine: A derivative with a benzoyl group.
N-Myristoyl-L-tyrosine: A derivative with a myristoyl group.
Uniqueness
N-Tridec-2-enoyl-L-tyrosine is unique due to the presence of the tridec-2-enoyl group, which imparts distinct chemical properties and potential biological activities. Its long aliphatic chain and unsaturation make it different from other tyrosine derivatives, providing unique opportunities for research and application.
特性
CAS番号 |
825637-85-2 |
|---|---|
分子式 |
C22H33NO4 |
分子量 |
375.5 g/mol |
IUPAC名 |
(2S)-3-(4-hydroxyphenyl)-2-(tridec-2-enoylamino)propanoic acid |
InChI |
InChI=1S/C22H33NO4/c1-2-3-4-5-6-7-8-9-10-11-12-21(25)23-20(22(26)27)17-18-13-15-19(24)16-14-18/h11-16,20,24H,2-10,17H2,1H3,(H,23,25)(H,26,27)/t20-/m0/s1 |
InChIキー |
MELQFLDONLEJGZ-FQEVSTJZSA-N |
異性体SMILES |
CCCCCCCCCCC=CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O |
正規SMILES |
CCCCCCCCCCC=CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl [2-(4-chlorophenyl)-1H-indol-3-yl]acetate](/img/structure/B14220041.png)
![N-[2-(2-Ethylpiperidin-1-yl)ethyl]-3,3-diphenylpropan-1-amine](/img/structure/B14220051.png)
![1-({[(1R)-1-Cyclohexylethyl]amino}methylidene)naphthalen-2(1H)-one](/img/structure/B14220058.png)
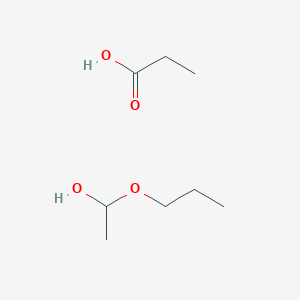
![15-[4-(Dimethylamino)phenyl]pentadecyl pyrene-1-carboxylate](/img/structure/B14220070.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-[4-(trifluoromethyl)phenyl]-](/img/structure/B14220077.png)
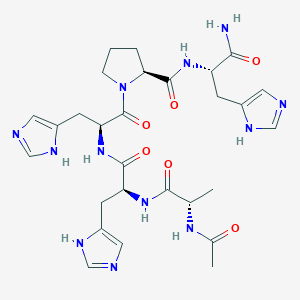
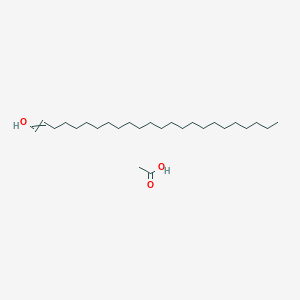
![2-{[5-(Methylamino)-1,3-thiazol-2-yl]amino}-1-phenylethan-1-one](/img/structure/B14220093.png)
![Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-[3-(trifluoromethoxy)phenyl]-](/img/structure/B14220097.png)
![Phenol, 3-[8-(cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]-](/img/structure/B14220098.png)
![1-[3-(2-Chloroethyl)-6-hydroxy-2,4-dimethylphenyl]ethan-1-one](/img/structure/B14220100.png)
